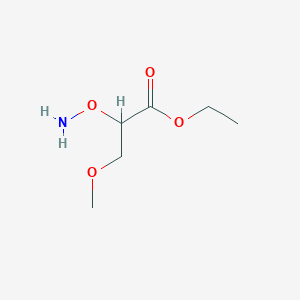
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoroquinoline with ethyl oxalyl chloride in the presence of a base, followed by hydrolysis to yield the desired product . The reaction is typically carried out under reflux conditions with an appropriate solvent such as dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-3-carboxylic acid derivatives, while reduction with sodium borohydride can produce tetrahydroquinoline-3-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound has similar structural features but includes a chlorine atom and a cyclopropyl group, which may result in different chemical and biological properties.
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides: These compounds have a sulfonamide group, which can influence their activity and applications.
Eigenschaften
Molekularformel |
C10H8FNO3 |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
DBHRUOWCJVLYQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




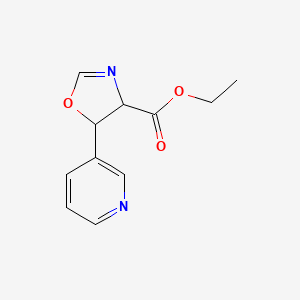
![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
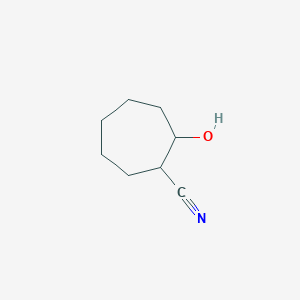
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)

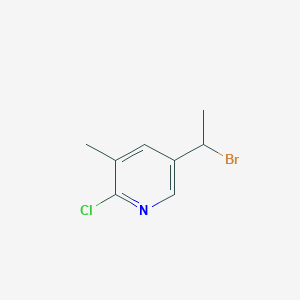

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
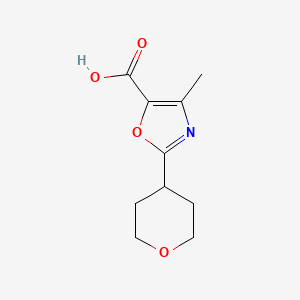
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
